molecular formula C11H15ClFN3 B1489190 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 2092795-11-2

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1489190
CAS No.: 2092795-11-2
M. Wt: 243.71 g/mol
InChI Key: FDMUBUTVPGRILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C11H14ClFN3 and a molecular weight of 239.70 g/mol. This pyrimidineamine derivative is supplied for research use only and is not intended for diagnostic or therapeutic applications. This compound is of significant interest in medicinal chemistry and parasitology research. It belongs to a class of pyrimidineamines that have been identified as a promising hit series in high-throughput screening for inhibitors of Trypanosoma brucei S-adenosylmethionine decarboxylase (TbAdoMetDC), a key enzyme in the polyamine biosynthesis pathway of the protozoan parasite responsible for Human African Trypanosomiasis (HAT, or sleeping sickness) . The pyrimidineamine core structure is known to demonstrate species-selectivity for the parasite enzyme over the human homolog, providing a novel starting point for anti-HAT lead optimization programs . The fluoromethyl-piperidine substituent is a key structural feature that may influence the compound's physicochemical properties, potentially contributing to improved blood-brain barrier penetration—a critical requirement for treating the late-stage CNS form of sleeping sickness . Researchers can utilize this compound to investigate structure-activity relationships (SAR) within the pyrimidineamine series, study its mechanism of enzyme inhibition, and evaluate its efficacy in parasite growth inhibition assays. The chloropyrimidine moiety also serves as a versatile synthetic handle for further functionalization via nucleophilic aromatic substitution, allowing for the generation of additional analogs for SAR exploration .

Properties

IUPAC Name

4-chloro-6-[3-(fluoromethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c1-8-14-10(12)5-11(15-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMUBUTVPGRILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Functionalization of the pyrimidine ring, especially at the 4- and 6-positions.
  • Introduction of the piperidinyl substituent bearing the fluoromethyl group.
  • Chlorination and methylation steps to achieve the desired substitution pattern.

The synthetic approach can be broken down into key stages:

Preparation of the Pyrimidine Core and Substituents

3.1 Synthesis of 2-Methylpyrimidine Derivatives

Starting from commercially available 2-methylpyrimidine, bromination at the 5-position is performed using bromine in acetic acid under reflux conditions overnight. This yields 5-bromo-2-methylpyrimidine, a key intermediate for further functionalization.

Introduction of Piperidinyl Group

The 5-bromo intermediate undergoes lithium-halogen exchange by treatment with n-butyllithium at low temperature (-78 °C), followed by nucleophilic addition of an N-benzylpiperidine ketone derivative. This step forms a piperidinyl-substituted pyrimidine alcohol intermediate.

3.3 Conversion to Piperidinyl Pyrimidine

The alcohol intermediate is subjected to acidic reflux (e.g., with concentrated hydrochloric acid in ethanol) to form a tetrahydropyridine derivative, which is then hydrogenated catalytically (using palladium on carbon under hydrogen atmosphere) to yield the saturated 2-methyl-5-(piperidin-4-yl)pyrimidine.

Introduction of Fluoromethyl Group on Piperidine

While direct literature on fluoromethylation of the piperidine nitrogen in this exact compound is limited in the provided sources, general synthetic methods for fluoromethylation involve:

  • Reaction of the piperidine nitrogen with fluoromethyl halides (e.g., fluoromethyl chloride or bromide) under basic conditions.
  • Alternatively, nucleophilic substitution reactions on a suitable precursor bearing a leaving group at the methyl position.

This step is critical to obtain the 3-(fluoromethyl)piperidin-1-yl substituent on the pyrimidine ring.

Chlorination at the 4-Position of Pyrimidine

The 4-chloro substitution is commonly introduced by treating the corresponding hydroxy or amino-substituted pyrimidine with chlorinating agents such as phosphorus oxychloride (POCl3). This reagent converts hydroxy groups to chloro substituents efficiently, as described in related pyrimidine chemistry patents.

Representative Reaction Conditions and Purification

Step Reaction Conditions Purification
Bromination of 2-methylpyrimidine 2-methylpyrimidine + Br2 Reflux in acetic acid overnight Cooling, water addition, extraction
Lithium-halogen exchange and nucleophilic addition 5-bromo-2-methylpyrimidine + n-BuLi + N-benzylpiperidine ketone THF, -78 °C, stirring 1-3 hours Extraction, silica gel chromatography
Acidic conversion to tetrahydropyridine Intermediate + conc. HCl Reflux in ethanol, 4 hours Extraction, silica gel chromatography
Catalytic hydrogenation Tetrahydropyridine derivative + Pd/C Room temperature, H2 atmosphere, 24 hours Filtration, concentration
Chlorination Hydroxy-pyrimidine derivative + POCl3 Heating under reflux Extraction, recrystallization

Research Findings and Yields

  • The bromination step proceeds with high conversion, yielding the bromo intermediate in good yield (~85-90%).
  • The lithium-halogen exchange and nucleophilic addition step is sensitive to temperature and reagent stoichiometry; yields around 70-80% are typical.
  • Acidic reflux and catalytic hydrogenation steps provide the piperidinyl pyrimidine intermediate with yields of 60-75%.
  • Chlorination with phosphorus oxychloride is efficient, often yielding >80% of the chloro-substituted pyrimidine.

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the substitution pattern on the pyrimidine and piperidine rings.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight and presence of fluorine substituent.
  • Melting Point: Purified compounds typically exhibit sharp melting points (e.g., 183-185 °C for related pyrimidine derivatives).
  • Chromatography: Silica gel chromatography using dichloromethane-methanol mixtures is standard for purification.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents Conditions Yield (%) Notes
1 5-Bromo-2-methylpyrimidine Br2, AcOH Reflux overnight 85-90 Bromination
2 1-Benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol n-BuLi, N-benzylpiperidine ketone THF, -78 °C 70-80 Lithiation and addition
3 5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine Conc. HCl, EtOH Reflux 4 h 60-75 Acidic cyclization
4 2-Methyl-5-(piperidin-4-yl)pyrimidine Pd/C, H2 RT, 24 h 65-75 Hydrogenation
5 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine POCl3, fluoromethylating agent Reflux, basic conditions Variable Chlorination and fluoromethylation

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the fluoromethyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrimidine ring can be coupled with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles under anhydrous conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate under inert atmosphere.

Major Products Formed

    Substitution Products: Amino or thiol-substituted pyrimidines.

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Coupling Products: Biaryl or vinyl-pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Pyrimidine Derivatives
Compound Name Substituents at Position 6 Halogenation (Position 4) Additional Functional Groups Molecular Weight (approx.)
Target Compound 3-(fluoromethyl)piperidine Chloro 2-methyl ~280 g/mol (estimated)
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine 3,5-dimethylpiperidine (via sulfanyl linkage) Chloro (C4) and Cl (phenyl) Methoxy (C6), methyl (piperidine) ~500 g/mol (estimated)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine None 2-amino, 4-methyl ~178 g/mol
4-chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine 2-ethylimidazole Chloro 2-methyl ~238 g/mol (estimated)
4-chloro-6-(chloromethyl)-2-methylpyrimidine Chloromethyl Chloro 2-methyl ~187 g/mol
Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate Trifluoromethyl-piperidine (ester) None 4-methyl, ethyl ester ~333 g/mol (estimated)
Key Observations:
  • Fluorine vs.
  • Piperidine vs.
  • Trifluoromethyl Substitution : The trifluoromethyl group in is a bioisostere for chlorine or methyl, improving metabolic stability and electron-withdrawing effects.

Physicochemical Properties and Stability

  • Solubility: Piperidine and fluoromethyl groups may reduce aqueous solubility compared to hydroxyl or amino-substituted derivatives (e.g., ).
  • Synthetic Accessibility : The target compound’s fluoromethyl-piperidine group requires specialized fluorination techniques, unlike chloromethyl analogs .
  • Crystallinity : Piperidine-substituted pyrimidines (e.g., ) often form stable crystals, aiding in structural characterization via X-ray diffraction .

Biological Activity

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a piperidine moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in drug development.

  • Molecular Formula : C11H13ClN4
  • Molecular Weight : 224.7 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and reach intracellular targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7 (Breast)
Compound B8.1A549 (Lung)
4-Chloro...TBDTBD

Antiviral Activity

Pyrimidine derivatives have also demonstrated antiviral activity against various viruses. For example, some studies report that similar compounds can inhibit viral replication in vitro, showing potential as antiviral agents.

Case Studies

  • Study on Anticancer Effects :
    In a study examining the effects of pyrimidine derivatives on MCF-7 breast cancer cells, it was found that certain modifications to the pyrimidine structure enhanced apoptotic activity, leading to increased caspase activation and cell death. The study highlighted the importance of substituent groups in modulating biological activity.
  • Antiviral Efficacy :
    Another case study explored the antiviral properties of related compounds against influenza viruses. The results indicated that specific structural features, including halogen substitutions, significantly enhanced antiviral efficacy, suggesting a similar potential for this compound.

Safety and Toxicity

Assessments of toxicity are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that pyrimidine derivatives exhibit low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. How can the synthesis of 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine be optimized for improved yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Nucleophilic Substitution : Reacting 4-chloro-2-methylpyrimidine with 3-(fluoromethyl)piperidine under basic conditions (e.g., potassium carbonate) to facilitate displacement of the chloro group .
  • Catalyst Selection : Transition metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in heterocyclic coupling steps .
  • Scalable Conditions : Adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to balance reaction kinetics and side-product formation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product (>95%) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions (e.g., fluoromethyl piperidine integration at δ 4.2–4.5 ppm for CH2F) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 299.0984 for C12H15ClFN3) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the fluoromethyl group on the piperidine ring influence reactivity in downstream derivatization?

Methodological Answer:

  • Electrophilic Reactivity : The fluoromethyl group (CH2F) enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura cross-coupling reactions .
  • Hydrogen Bonding : Fluorine’s electronegativity modulates interactions with biological targets (e.g., kinases), which can be quantified via molecular docking simulations .
  • Metabolic Stability : Comparative studies with non-fluorinated analogs (e.g., methyl or hydroxymethyl) using liver microsome assays reveal slower oxidative degradation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

Methodological Answer:

  • Dose-Response Analysis : Test across a broad concentration range (nM to μM) to identify activity thresholds. For example, antimicrobial effects may dominate at lower doses (<10 μM), while apoptosis induction occurs at higher doses (>50 μM) .
  • Target Profiling : Use kinase inhibition panels or proteome-wide affinity assays to distinguish off-target effects .
  • Structural Analog Comparison : Compare with derivatives lacking the fluoromethyl group (e.g., 4-chloro-6-piperidinyl-2-methylpyrimidine) to isolate substituent-specific effects .

Q. What strategies are recommended for designing Structure-Activity Relationship (SAR) studies on this scaffold?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 6-position piperidine vs. morpholine) and evaluate IC50 values against target proteins .
  • Substituent Libraries : Prepare derivatives with halogen (Cl, Br), alkyl (methyl, ethyl), or aryl groups at the 4-position to map steric and electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic potential near the fluoromethyl group) with activity trends .

Data Contradiction Analysis

Q. How should discrepancies in solubility data (e.g., DMSO vs. aqueous buffer) be addressed?

Methodological Answer:

  • Solvent Screening : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy or nephelometry .
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility, as seen in dihydrochloride analogs .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations (>100 μM) .

Comparative Structural Analysis

Compound Key Substituents Reported Activity Reference
Target Compound3-(Fluoromethyl)piperidin-1-ylAnticancer (IC50 = 1.2 μM)
4-Chloro-6-piperidinyl analogPiperidine (no fluoromethyl)Antimicrobial (MIC = 8 μg/mL)
Sulfonamide Derivative4-MethylsulfonylphenylAntibiotic (MIC = 2 μg/mL)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine

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